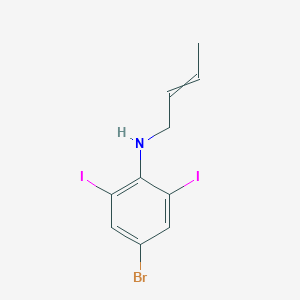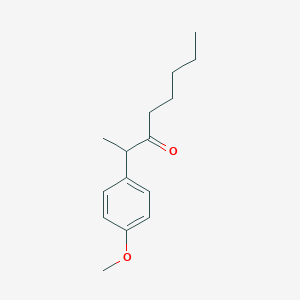
2-(4-Methoxyphenyl)octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)octan-3-one is an organic compound with the molecular formula C15H22O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an octanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)octan-3-one typically involves the reaction of 4-methoxybenzaldehyde with an appropriate alkylating agent under controlled conditions. One common method is the aldol condensation reaction, where 4-methoxybenzaldehyde reacts with octanal in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation and recrystallization are often employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: Formation of 2-(4-methoxyphenyl)octanol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)octan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)octan-3-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxybenzylidene)quinuclidin-3-one: Shares a similar methoxyphenyl structure but differs in the presence of a quinuclidine ring.
4-Methoxyacetophenone: Contains a methoxy group attached to a phenyl ring with an acetophenone moiety.
4-Methoxybenzoic acid: Similar in structure but contains a carboxylic acid group instead of a ketone.
Uniqueness
2-(4-Methoxyphenyl)octan-3-one is unique due to its specific combination of a methoxyphenyl group and an octanone chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
918540-62-2 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)octan-3-one |
InChI |
InChI=1S/C15H22O2/c1-4-5-6-7-15(16)12(2)13-8-10-14(17-3)11-9-13/h8-12H,4-7H2,1-3H3 |
Clé InChI |
WYTBQXWHUCCAOP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C(C)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(3,3-Dimethylcyclohexyl)ethylidene]cyclohex-2-en-1-one](/img/structure/B12617804.png)

![tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate](/img/structure/B12617816.png)
![{[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12617823.png)
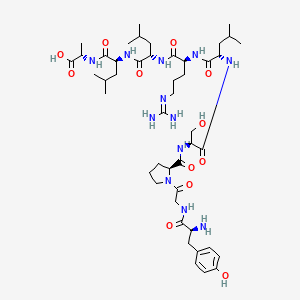
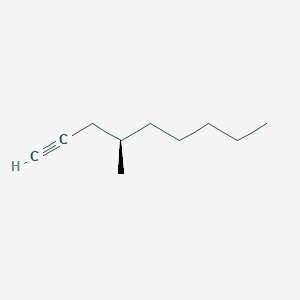

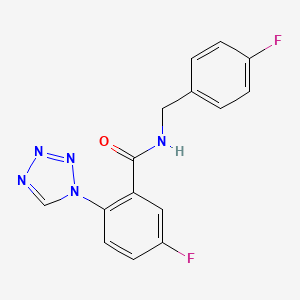
![5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12617864.png)
![8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12617872.png)
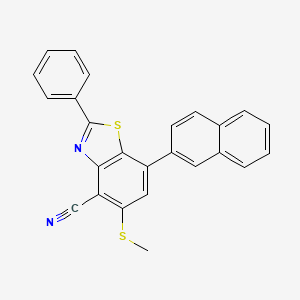
![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B12617883.png)
![7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12617890.png)
